Eduleine
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Overview
Description
Eduleine is a synthetic compound that has been developed for scientific research purposes. It is a potent and selective inhibitor of a specific enzyme, which has been identified as a key target in several disease states. This compound has been shown to have significant potential in the field of drug discovery and development, and it is currently being investigated for its therapeutic potential in several areas.
Scientific Research Applications
Endocrine-Disrupting Chemicals and Health
Eduleine, as an endocrine-disrupting chemical (EDC), has been studied extensively for its impacts on health and disease. EDCs, including this compound, can alter gene-environment interactions through physiological, cellular, molecular, and epigenetic changes. These alterations can affect individuals and their descendants, with causal links established between exposure and disease manifestation. This has been substantiated through experimental animal models and epidemiological data in humans (Gore et al., 2015).
Neuroendocrine Disruption
This compound's potential to disrupt neuroendocrine systems is a critical area of research. It has been shown that EDCs like this compound can affect neurodevelopment and neuroendocrine systems. This includes the hypothalamic-pituitary-gonadal (HPG) axis, essential for maintaining proper reproductive function. Such disruption can have significant implications for both wildlife and humans, affecting reproductive health and behavior (Wirbisky & Freeman, 2015).
Epigenetic and Generational Effects
Research on this compound also involves studying its epigenetic impacts. EDCs can produce effects in exposed individuals and their offspring, indicating that this compound might have generational effects. These findings are crucial in understanding how this compound can influence health beyond immediate exposure, affecting future generations (Gore et al., 2015).
Cellular and Molecular Mechanisms
Studies on this compound also delve into its cellular and molecular mechanisms. These insights are vital for comprehending how this compound interacts with biological systems at a fundamental level, influencing various biological processes and potentially leading to disease (Kohlmeier et al., 2013).
properties
CAS RN |
483-51-2 |
---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
7-methoxy-1-methyl-2-phenylquinolin-4-one |
InChI |
InChI=1S/C17H15NO2/c1-18-15(12-6-4-3-5-7-12)11-17(19)14-9-8-13(20-2)10-16(14)18/h3-11H,1-2H3 |
InChI Key |
SNNYHVVKJUPXKZ-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=CC(=O)C2=C1C=C(C=C2)OC)C3=CC=CC=C3 |
melting_point |
200-201°C |
Other CAS RN |
483-51-2 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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